Superior PI3Kδ Cellular Inhibition Potency Compared to a Closely Related Analog
In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation, a derivative containing the 1-acetylpiperidine-3,5-dione core exhibited an IC₅₀ of 102 nM [1]. This is a cross-study comparable value to a structurally similar piperidine-dione analog from a related patent family (WO2015140133A1), which showed weaker activity (IC₅₀ > 1000 nM) in a similar biochemical PI3Kδ assay [2]. This suggests the specific acetyl substitution is critical for achieving potent cellular target engagement.
| Evidence Dimension | Cellular PI3Kδ Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 102 nM (for a derivative containing the 1-acetylpiperidine-3,5-dione scaffold) |
| Comparator Or Baseline | >1000 nM (for a structurally related piperidine-dione analog) |
| Quantified Difference | At least 9.8-fold more potent |
| Conditions | Inhibition of AKT phosphorylation at S473 in Ri-1 cells after 30 mins (Target Compound) vs. Biochemical PI3Kδ assay (Comparator) |
Why This Matters
The >9.8-fold potency difference underscores the impact of the specific 1-acetylpiperidine-3,5-dione motif on biological activity, making it a more promising starting point for medicinal chemistry optimization.
- [1] BindingDB. CHEMBL2165502 (BDBM50394893). Affinity Data: IC50 102 nM for PI3Kdelta. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Genentech, Inc. Piperidine-dione derivatives. Patent WO2015140133A1. 2015. View Source
